![molecular formula C7H5F3O3S B2946144 2-Trifluoromethanesulfonylphenol CAS No. 32858-96-1](/img/structure/B2946144.png)
2-Trifluoromethanesulfonylphenol
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Trifluoromethanesulfonylphenol consists of seven carbon atoms, five hydrogen atoms, three fluorine atoms, three oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
2-Trifluoromethanesulfonylphenol is a powder with a melting point of 46-47 degrees Celsius . It has a molecular weight of 226.18 .Scientific Research Applications
Organic Synthesis
2-Trifluoromethanesulfonylphenol: is utilized in organic synthesis, particularly in the introduction of the trifluoromethyl group into organic compounds. This compound serves as a precursor for various chemical reactions, including S-trifluoromethylation of thiophenols . Its reactivity under visible light without the need for a photoredox catalyst makes it a valuable reagent in creating compounds with trifluoromethyl groups, which are prevalent in pharmaceuticals and agrochemicals due to their bioactivity .
Pharmaceutical Research
In pharmaceutical research, 2-Trifluoromethanesulfonylphenol contributes to the development of new drugs. The trifluoromethyl group is a common moiety in many FDA-approved drugs, and this compound can be used to synthesize such pharmacophores. It plays a role in the synthesis of potential drug molecules, including those with anti-inflammatory and antibacterial properties .
Materials Science
In materials science, 2-Trifluoromethanesulfonylphenol is involved in the development of high-performance materials. For instance, it is used in the synthesis of supporting salts for high-voltage magnesium rechargeable batteries, contributing to advancements in energy storage technologies .
Environmental Science
2-Trifluoromethanesulfonylphenol: may also find applications in environmental science, particularly in the study of per- and polyfluoroalkyl substances (PFAS). These substances, due to their stability and persistence, are of significant environmental concern, and this compound can be used to understand their behavior and impact .
Analytical Chemistry
In analytical chemistry, 2-Trifluoromethanesulfonylphenol could be used to develop new analytical methods. Its strong electron-withdrawing properties make it a potential candidate for use in the design of fluorescent probes or sensors, which are essential tools in chemical analysis .
Biochemistry
In biochemistry, 2-Trifluoromethanesulfonylphenol might be used in the study of biochemical pathways and processes. Its role in the synthesis of bioactive compounds means it could be important in understanding enzyme mechanisms and designing inhibitors or activators of biological pathways .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in chemical reactions as a trifluoromethylating agent .
Mode of Action
2-Trifluoromethanesulfonylphenol acts as a trifluoromethyl radical precursor . In chemical reactions, it can form electron donor-acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process enables the trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Result of Action
The molecular and cellular effects of 2-Trifluoromethanesulfonylphenol’s action primarily involve the trifluoromethylation of thiophenols . This process can lead to the formation of new compounds with potential applications in various fields, including pharmaceuticals and materials science .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Trifluoromethanesulfonylphenol. For instance, the compound’s trifluoromethylation activity can be triggered under visible light irradiation . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.
properties
IUPAC Name |
2-(trifluoromethylsulfonyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-4-2-1-3-5(6)11/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFFCCRZYJAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethanesulfonylphenol |
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